1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

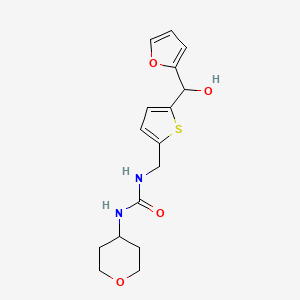

The compound 1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a urea derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a thiophene ring substituted with a hydroxymethyl-furan moiety and a tetrahydro-2H-pyran-4-yl group.

Properties

IUPAC Name |

1-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-3-(oxan-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c19-15(13-2-1-7-22-13)14-4-3-12(23-14)10-17-16(20)18-11-5-8-21-9-6-11/h1-4,7,11,15,19H,5-6,8-10H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQFROKLCYTUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table summarizes key structural and molecular differences between the target compound and similar urea derivatives:

Physicochemical Properties

- Solubility: The hydroxymethyl group in the target compound likely increases hydrophilicity compared to ’s non-hydroxylated analogue .

- Melting Points : Similar urea derivatives () exhibit melting points >150°C due to hydrogen-bonding networks .

Key Research Findings and Gaps

- Structural Insights : Crystallographic data () and SHELX refinement tools () are critical for elucidating the target compound’s conformation and intermolecular interactions .

- Biological Data Gap: No direct activity data for the target compound; further assays (e.g., kinase inhibition, MIC testing) are needed.

- SAR Trends : Hydroxymethyl and heterocyclic substitutions correlate with improved solubility and target engagement in analogues .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, and what methodologies can address them?

- Answer: The compound’s complexity arises from its hybrid heterocyclic framework (furan, thiophene, tetrahydropyran) and stereochemical considerations. A multi-step approach is required, similar to methods used for analogous nucleoside derivatives (e.g., coupling reactions with protected intermediates, as in ). Critical steps include:

- Hydroxy-methylation: Use of furan-2-yl methanol derivatives under controlled acidic/basic conditions to avoid side reactions.

- Urea linkage formation: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiophene-methylamine intermediate and tetrahydro-2H-pyran-4-yl isocyanate.

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from regioisomers .

Q. How can the structure of this compound be validated experimentally?

- Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR: Assign peaks for furan (δ 6.2–7.4 ppm), thiophene (δ 6.8–7.2 ppm), and tetrahydropyran (δ 1.5–4.0 ppm) protons. Overlapping signals may require 2D experiments (COSY, HSQC) .

- X-ray crystallography: Resolve stereochemistry of the hydroxy-methyl group and urea linkage, as demonstrated for structurally related furan-thiophene hybrids ().

- HRMS: Confirm molecular formula (C17H22N2O4S) with <1 ppm error .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Answer:

- Solubility: Poor aqueous solubility (logP ~2.5 predicted); dissolves in DMSO, DMF, or THF. Pre-saturate buffers with cosolvents (e.g., 10% DMSO) for biological assays .

- Stability: Hydrolytically sensitive due to the urea moiety. Store at –20°C under inert atmosphere (N2). Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Answer:

- Docking studies: Use software like AutoDock Vina or Schrödinger Maestro. The furan-thiophene core may act as a π-π stacking motif, while the urea group forms hydrogen bonds with catalytic residues.

- MD simulations: Assess stability of ligand-target complexes (100 ns trajectories, AMBER force field). Validate with experimental IC50 values from kinase inhibition assays .

Q. What synthetic strategies optimize regioselectivity in the thiophene-methylation step?

- Answer:

- Directed metalation: Use LDA or TMPZnCl·LiCl to deprotonate the thiophene at C5, followed by quenching with formaldehyde or furan-2-yl methanol electrophile .

- Protection/deprotection: Temporarily block reactive sites (e.g., silyl ether protection for hydroxy groups) to direct alkylation ().

Q. How do structural modifications (e.g., replacing tetrahydro-2H-pyran with piperidine) affect bioactivity?

- Answer:

- SAR studies: Synthesize analogs with varying ring sizes (piperidine, morpholine) and substituents. Test in vitro for cytotoxicity (MTT assay) or enzyme inhibition.

- Key findings: Tetrahydropyran’s oxygen atom enhances solubility and hydrogen-bonding capacity compared to piperidine, as seen in related urea derivatives .

Q. What analytical techniques resolve contradictions in reported spectral data for similar compounds?

- Answer:

- Cross-validation: Compare NMR data with DFT-calculated chemical shifts (GIAO method, B3LYP/6-31G* basis set).

- Isotopic labeling: Use <sup>13</sup>C-enriched intermediates to assign ambiguous carbonyl or quaternary carbon signals .

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

- Answer:

- Continuous-flow reactors: Enhance heat/mass transfer for exothermic steps (e.g., coupling reactions). Use microreactors to minimize byproduct formation ().

- DoE optimization: Apply Taguchi or Box-Behnken designs to variables (temperature, residence time, stoichiometry) for ≥90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.